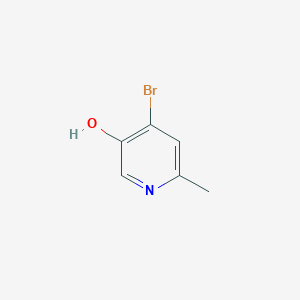

4-Bromo-6-methylpyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJDEFSSYYYNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-methylpyridin-3-ol: Synthesis, Characterization, and Applications in Modern Chemistry

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-Bromo-6-methylpyridin-3-ol is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis. Its structural arrangement, featuring a pyridine core substituted with a bromine atom, a methyl group, and a hydroxyl group, provides a unique combination of reactive sites. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures with tailored biological activities.

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and agrochemicals, owing to its ability to engage in favorable interactions with biological targets. The presence of a bromine atom at the 4-position serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. The hydroxyl group at the 3-position and the methyl group at the 6-position further influence the molecule's electronic properties and provide additional points for modification or interaction with biological systems. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized in the table below.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1256811-26-3 | PubChem[1] |

| Molecular Formula | C₆H₆BrNO | PubChem[1] |

| Molecular Weight | 188.02 g/mol | PubChem[1] |

| SMILES | CC1=CC(=C(C=N1)O)Br | PubChem[1] |

| InChI Key | VEJDEFSSYYYNJE-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 1.6 | PubChem[1] |

Synthesis of this compound: A Proposed Protocol

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

Materials:

-

6-methylpyridin-3-ol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpyridin-3-ol (1.0 equivalent) in acetonitrile.

-

Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Time: Stir the reaction mixture at room temperature for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following data is predicted based on the analysis of structurally similar compounds.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.1-8.3 (s, 1H, H-2), 7.2-7.4 (s, 1H, H-5), 2.3-2.5 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-155 (C-OH), 145-150 (C-6), 140-145 (C-2), 120-125 (C-5), 110-115 (C-Br), 20-25 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1600, ~1480 (C=C, C=N stretch), ~1200 (C-O stretch), ~600 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z 187/189 (M⁺, bromine isotope pattern) |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily centered around the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position of the pyridine ring, a common structural motif in many biologically active molecules.

Caption: Suzuki-Miyaura coupling of this compound.

This transformation is crucial in the synthesis of kinase inhibitors, where the biaryl scaffold often plays a key role in binding to the ATP-binding site of the enzyme.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a highly sought-after intermediate in the design and synthesis of novel bioactive molecules.

A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the fine-tuning of the inhibitor's binding affinity and selectivity for a specific kinase target.

Building Block for Agrochemicals

The pyridine ring is also a common feature in many modern herbicides, fungicides, and insecticides. The structural motifs present in this compound can be elaborated to generate novel agrochemicals with improved efficacy and environmental profiles. The strategic introduction of different functional groups can modulate the compound's herbicidal, fungicidal, or insecticidal activity, as well as its selectivity and persistence in the environment.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. Its readily modifiable structure, particularly the presence of a bromine atom amenable to cross-coupling reactions, provides a powerful tool for the synthesis of diverse libraries of compounds for biological screening. As the demand for novel therapeutics and crop protection agents continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable. Further exploration of its reactivity and applications is likely to uncover new opportunities for the development of next-generation bioactive molecules.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 58092719, this compound" PubChem, [Link]. Accessed 7 January 2026.

Sources

4-Bromo-6-methylpyridin-3-ol molecular weight

An In-Depth Technical Guide to 4-Bromo-6-methylpyridin-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a substituted pyridinol derivative that serves as a valuable and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom, a hydroxyl group, and a methyl group on a pyridine core, provides multiple reactive sites for synthetic elaboration. The bromine atom, in particular, acts as a crucial synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines a robust and logical protocol for its synthesis and characterization, and explores its strategic applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Part 1: Core Physicochemical Properties and Data

A thorough understanding of a chemical intermediate's properties is foundational to its effective use in synthesis. This section consolidates the essential molecular and safety data for this compound.

Molecular and Identification Data

The fundamental identifiers and computed properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 188.02 g/mol | [1][2][3] |

| Monoisotopic Mass | 186.96328 Da | [1] |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| CAS Number | 1256811-26-3 | [1][4] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC(=C(C=N1)O)Br | [1] |

| InChIKey | VEJDEFSSYYYNJE-UHFFFAOYSA-N | [1][5] |

Chemical Structure

The two-dimensional structure of this compound highlights the key functional groups available for synthetic manipulation.

Caption: 2D Structure of this compound.

Physical and Safety Information

Proper handling and storage are dictated by the compound's physical properties and hazard profile.

| Property | Value / Information | Source |

| Predicted XLogP3 | 1.6 | [1] |

| Appearance | White solid (character) | [5] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [3][5] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| GHS Signal Word | Warning | [1][5] |

Expert Insight: The hazard profile necessitates handling this compound within a fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The moderate lipophilicity, indicated by the XLogP value, suggests good solubility in common organic solvents used in synthesis and purification.

Part 2: Synthesis, Purification, and Workflow

While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and for developing derivatives. A logical and field-proven approach involves the regioselective bromination of a readily available pyridinol precursor.

Retrosynthetic Strategy and Mechanistic Rationale

The most direct synthetic route to this compound is the electrophilic bromination of 6-methylpyridin-3-ol.

Causality Behind Experimental Choices:

-

Starting Material: 6-methylpyridin-3-ol is selected as the precursor. The hydroxyl group is an activating group that directs electrophiles to the ortho and para positions. In this case, the C4 position is ortho to the hydroxyl group and is sterically accessible, making it the most probable site for bromination.

-

Brominating Agent: N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation.[6] It is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine under mild conditions, minimizing side reactions and improving safety.

-

Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is suitable. These solvents can dissolve the starting material and NBS without reacting with them, facilitating a homogenous reaction environment.

-

Temperature Control: The reaction is typically run at room temperature. While heating can increase the reaction rate, it can also lead to undesired byproducts. Starting at a lower temperature (e.g., 0°C) and allowing the reaction to warm to room temperature provides excellent control over the exothermic nature of the reaction.

Step-by-Step Synthetic Protocol

This protocol is a self-validating system. Successful synthesis and isolation of a product with the expected analytical data (see Part 3) confirms the efficacy of the methodology.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methylpyridin-3-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Stir the solution until all solid has dissolved.

-

Reagent Addition: Cool the flask to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to isolate the pure this compound.

Synthesis and Purification Workflow Diagram

Caption: Workflow for Synthesis and Purification.

Part 3: Analytical Validation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating analytical package.

Analytical Workflow for Structural Confirmation and Purity

A multi-pronged approach ensures the highest confidence in the final product.

Caption: Self-Validating Analytical Workflow.

Expected Analytical Data

-

¹H NMR Spectroscopy: The spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as singlets or doublets in the aromatic region, and the methyl group will be a sharp singlet in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of peaks for the molecular ion [M]+ and [M+2]+ with a roughly 1:1 intensity ratio. This pattern is the definitive signature of a molecule containing a single bromine atom. The measured mass should correspond to the calculated molecular weight (188.02 g/mol ).[3]

-

High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method should show a single major peak, allowing for the quantification of purity, which is typically expected to be >95% for use in further synthetic applications.

Part 4: Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategic tool for drug discovery. Its value lies in the synthetic versatility endowed by its functional groups.

The Privileged Pyridinone/Pyridinol Scaffold

Pyridinone and pyridinol cores are considered "privileged structures" in medicinal chemistry.[7][8]

-

Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[7][8]

-

Bioisosteric Replacement: This scaffold is often used as a bioisostere for phenol or amide groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[7]

-

Proven Bioactivity: Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[8]

The Bromine Atom as a Versatile Synthetic Handle

The true power of this intermediate for drug development professionals lies in the reactivity of the C-Br bond. Bromopyridines are ideal substrates for a wide array of transition-metal-catalyzed cross-coupling reactions.[9] This allows for the rapid and efficient generation of diverse molecular libraries by systematically varying the coupling partner.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing many drug candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Logical Workflow for Library Synthesis

Caption: Application in parallel synthesis for drug discovery.

Conclusion

This compound, with a molecular weight of 188.02 g/mol , is a high-value synthetic intermediate for the pharmaceutical and life sciences industries.[1][2][3] Its utility extends far beyond its basic properties, stemming from the strategic placement of functional groups that allow for predictable reactivity and synthetic diversification. The pyridinol core provides a biologically relevant scaffold, while the bromine atom serves as a linchpin for modern cross-coupling chemistry. By employing robust synthetic and analytical workflows, researchers can confidently utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

PubChem. This compound | C6H6BrNO | CID 58092719. [Link]

-

CP Lab Safety. This compound, 95% Purity, C6H6BrNO, 5 grams. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]

-

Chemicalbridge. This compound. [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

- 1. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-bromo-6-methyl-pyridin-3-ol - CAS:1256811-26-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-bromo-6-methyl-pyridin-3-ol | 1256811-26-3 [chemicalbook.com]

- 5. This compound,1256811-26-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. Buy 6-Bromo-4-(hydroxymethyl)pyridin-3-ol [smolecule.com]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylpyridin-3-ol

Molecular Structure and Analytical Strategy

4-Bromo-6-methylpyridin-3-ol possesses a distinct substitution pattern on the pyridine ring that gives rise to a unique spectroscopic fingerprint. Understanding this structure is paramount to interpreting the spectral data. The molecule's key features include a hydroxyl group, a bromine atom, and a methyl group, each influencing the electronic environment and, consequently, the spectroscopic output.

The analytical strategy detailed herein employs a multi-technique approach, integrating Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This combination allows for an unambiguous confirmation of the molecular structure and provides insights into its electronic and vibrational properties.

Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure and key properties of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in this compound. Predictions are based on established substituent effects on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~8.0 | Singlet | 1H |

| H-5 | ~7.2 | Singlet | 1H |

| -CH₃ (at C-6) | ~2.4 | Singlet | 3H |

| -OH (at C-3) | 5.0 - 6.0 (variable) | Broad Singlet | 1H |

Interpretation and Causality

-

Aromatic Protons (H-2 and H-5): The protons at the C-2 and C-5 positions are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The H-2 proton is anticipated to be downfield (higher ppm) due to the deshielding effect of the adjacent nitrogen atom.

-

Methyl Protons (-CH₃): The methyl group at C-6 will appear as a sharp singlet, integrating to three protons. Its chemical shift around 2.4 ppm is characteristic of a methyl group attached to an aromatic ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet. This peak can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data

The predicted chemical shifts for the six carbon atoms are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~145 |

| C-3 | ~150 |

| C-4 | ~110 |

| C-5 | ~125 |

| C-6 | ~155 |

| -CH₃ | ~20 |

Interpretation and Causality

-

Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-3) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield. The carbon attached to the bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

-

Methyl Carbon: The methyl carbon will appear significantly upfield, characteristic of an sp³ hybridized carbon.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=C and C=N stretch (ring) | 1500 - 1650 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Interpretation and Causality

-

O-H Stretch: The most prominent feature is expected to be a broad, strong band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding.

-

C=C and C=N Ring Vibrations: A series of bands in the 1500-1650 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

-

C-O Stretch: A strong absorption around 1200-1300 cm⁻¹ will be indicative of the C-O stretching of the phenolic hydroxyl group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrometry Data

Based on the molecular formula C₆H₆BrNO, the following key ions are predicted.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 186.96, 188.96 | Molecular ion with characteristic bromine isotopic pattern (~1:1 ratio). |

| [M+H]⁺ | 187.97, 189.97 | Protonated molecule, also showing the bromine isotopic pattern.[1] |

| [M-CH₃]⁺ | 171.95, 173.95 | Loss of a methyl group. |

| [M-Br]⁺ | 108.05 | Loss of the bromine atom. |

Interpretation and Causality

The key diagnostic feature in the mass spectrum of this compound will be the presence of a pair of peaks for the molecular ion ([M]⁺) and other bromine-containing fragments, with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode is typically used for pyridine compounds to observe the [M+H]⁺ ion.

-

Mass range: m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. While this guide is based on predicted data, the outlined methodologies and interpretive principles are directly applicable to the analysis of experimental spectra. This integrated spectroscopic approach ensures a high degree of confidence in the structural assignment and is an essential component of the analytical workflow in drug discovery and chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C6H6BrNO). University of Luxembourg. [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Bromo-6-methylpyridin-3-ol

Abstract

The solubility of active compounds in organic solvents is a cornerstone of successful drug discovery and chemical research, influencing everything from reaction kinetics and purification efficiency to the reliability of biological screening data. This guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-6-methylpyridin-3-ol, a key heterocyclic building block. Recognizing the absence of extensive public solubility data for this specific compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and a robust experimental protocol to generate reliable solubility data in-house. We will explore the physicochemical properties of the molecule to inform solvent selection, detail the gold-standard shake-flask method for thermodynamic solubility determination, and provide a validated workflow for accurate quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features—a pyridine ring, a hydroxyl group, a methyl group, and a bromine atom—create a unique electronic and steric profile, making it a valuable intermediate for constructing more complex molecules. However, the utility of this or any compound is fundamentally linked to its solubility.

In practical terms, solubility dictates:

-

Reaction Conditions: The ability to achieve a homogeneous reaction mixture is crucial for predictable outcomes and optimal yields.

-

Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.

-

Compound Handling and Storage: Preparing stock solutions for screening or further reactions requires knowledge of suitable solvents and concentration limits.[1]

-

Biological Assays: Poor solubility can lead to compound precipitation in assay media, resulting in inaccurate biological data and false negatives.[2]

This guide will provide the necessary tools to systematically characterize the solubility of this compound across a range of common organic solvents.

Physicochemical Profile & Solubility Prediction

Before embarking on experimental measurements, a review of the compound's intrinsic properties provides a logical basis for solvent selection. The principle of "like dissolves like" is a useful heuristic, where the polarity, hydrogen bonding capacity, and other intermolecular forces of the solute and solvent are matched.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem[3] |

| Molecular Weight | 188.02 g/mol | PubChem[3] |

| Structure | ||

| PubChem[3] | ||

| XLogP3 | 1.6 | PubChem[3] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | PubChem[3] |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | PubChem[3] |

Expert Analysis of Properties:

-

Polarity and Lipophilicity (XLogP3): The XLogP3 value of 1.6 indicates a moderate degree of lipophilicity. This suggests the compound will likely have balanced solubility, favoring neither extremely polar nor entirely nonpolar solvents. It will likely be soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH group) and acceptors (N and O atoms) is significant. This implies that this compound will interact favorably with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF, acetone).[1]

-

Aromatic System: The pyridine ring allows for π-π stacking interactions, which may enhance solubility in aromatic solvents like toluene, although this effect is often secondary to polarity and hydrogen bonding.

Based on this profile, a logical starting point for solubility screening would include the following solvent classes:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Nonpolar/Slightly Polar: Dichloromethane, Toluene, Ethyl Acetate

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable measure of a compound's solubility is its thermodynamic equilibrium solubility.[4] This is the concentration of a solute in a saturated solution that is in equilibrium with the solid compound at a specific temperature and pressure. The "shake-flask" method is the universally recognized gold standard for this measurement due to its accuracy and reliability.[5][6]

Principle

An excess amount of the solid compound is added to the test solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV.[7]

Materials & Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector and a suitable C18 column[10][11]

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical; a good starting point is ~10 mg of solid.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the test solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Causality Note: Agitation ensures continuous interaction between the solid and the solvent, facilitating the dissolution process. A long equilibration time is crucial to ensure the system reaches true thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[4][5]

-

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.[2]

-

Self-Validation Check: A clear, particle-free supernatant is essential. The presence of suspended solids will lead to an overestimation of solubility.

-

Part B: Sample Analysis by HPLC-UV

-

Supernatant Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality Note: Filtration removes any remaining microscopic particles that could interfere with the HPLC analysis or falsely inflate the result.[9]

-

-

Dilution: Perform an accurate, pre-planned serial dilution of the filtered supernatant using the same solvent as the mobile phase to bring the concentration into the linear range of the calibration curve.

-

Calibration Curve Preparation:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Create a series of at least five calibration standards by serial dilution of the stock solution.[12] The concentration range should bracket the expected sample concentrations.[8][9]

-

Inject each standard into the HPLC system in triplicate to ensure repeatability.[12]

-

Plot the detector response (peak area) against the known concentration and perform a linear regression. An R² value >0.99 indicates a good linear fit.[12]

-

-

Sample Injection: Inject the diluted sample solution(s) into the HPLC system using the same method as the standards.

-

Calculation: Determine the concentration of the diluted sample using the calibration curve equation. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.

Data Presentation & Interpretation

All experimentally determined solubility data should be recorded in a clear and organized manner.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | [User Data] | [User Data] |

| e.g., Acetonitrile | Polar Aprotic | [User Data] | [User Data] |

| e.g., Acetone | Polar Aprotic | [User Data] | [User Data] |

| e.g., DMSO | Polar Aprotic | [User Data] | [User Data] |

| e.g., Dichloromethane | Slightly Polar | [User Data] | [User Data] |

| e.g., Toluene | Nonpolar | [User Data] | [User Data] |

Note: This table is a template for researchers to populate with their own results.

Workflow Visualization

The following diagram illustrates the complete workflow for the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

Determining the solubility of this compound is not a trivial exercise but a fundamental requirement for its effective use in research and development. While public data is scarce, the robust, validated shake-flask protocol detailed in this guide provides a clear and reliable path for scientists to generate high-quality solubility data. By combining a theoretical understanding of the compound's physicochemical properties with rigorous experimental technique, researchers can confidently select appropriate solvent systems, optimize reaction and purification conditions, and ensure the integrity of their scientific outcomes.

References

- Vertex AI Search. (2024).

- Sciencing. (2022).

- PubChem. This compound | C6H6BrNO.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- GL Tec.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Achromat. (2023).

- Chemistry LibreTexts. (2023).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Wikipedia. (2023).

- Ingenta Connect. (2018).

- Pharmaceutical Sciences. (2024).

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. enamine.net [enamine.net]

- 3. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. mastelf.com [mastelf.com]

- 9. sciencing.com [sciencing.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

The Latent Therapeutic Potential of 4-Bromo-6-methylpyridin-3-ol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its inherent electronic properties and capacity for diverse substitutions make it a fertile ground for the development of novel therapeutic agents. This technical guide delves into the largely unexplored but promising class of 4-Bromo-6-methylpyridin-3-ol derivatives. While specific biological data for this exact scaffold is nascent in publicly accessible literature, this document synthesizes the known biological activities of structurally related pyridin-3-ol and bromo-pyridine analogs to provide a predictive framework and a practical guide for future research and development. We will explore the potential antimicrobial, anticancer, and enzyme inhibitory activities, underpinned by detailed, field-proven experimental protocols to empower researchers in their quest for novel drug candidates.

The Pyridin-3-ol Core: A Foundation for Bioactivity

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs.[1] The introduction of a hydroxyl group at the 3-position significantly influences the electronic distribution and hydrogen bonding capabilities of the ring, often enhancing interactions with biological targets. The unique chemical architecture of pyridin-3-ol derivatives has led to the discovery of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The further substitution with a bromine atom and a methyl group, as in the case of this compound, offers additional avenues for modulating lipophilicity, metabolic stability, and target-specific interactions, making this an intriguing scaffold for drug discovery programs.

Postulated Biological Activities of this compound Derivatives

Based on the established bioactivities of analogous compounds, we can extrapolate the likely therapeutic potential of this compound derivatives.

Antimicrobial Activity

Substituted pyridine derivatives have a well-documented history of antimicrobial efficacy.[3][4] The presence of a halogen, such as bromine, on the pyridine ring can enhance antibacterial and antifungal activity. This is often attributed to increased lipophilicity, facilitating passage through microbial cell membranes, and the potential for halogen bonding interactions with microbial enzymes.

Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated potent antibacterial activity against Gram-positive bacteria.[3] It is plausible that derivatives of this compound could exhibit similar properties. The exploration of this activity is a logical first step in the biological evaluation of this compound class.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents. The unique electronic and structural characteristics of pyridin-3-ol derivatives may allow them to interact with key targets in cancer signaling pathways. For instance, some pyridine derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. While direct evidence for this compound is not yet available, the anticancer potential of brominated organic compounds is an active area of research.[5]

Enzyme Inhibition

The ability of pyridine-based molecules to act as enzyme inhibitors is a cornerstone of their therapeutic success.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the pyridin-3-ol moiety can act as both a hydrogen bond donor and acceptor, facilitating binding to the active sites of various enzymes. The bromine substituent can further influence binding through hydrophobic and halogen bonding interactions. Potential enzymatic targets could include kinases, proteases, and metabolic enzymes, opening a wide range of therapeutic possibilities.

A Roadmap for Biological Evaluation: Experimental Protocols

To systematically investigate the potential biological activities of novel this compound derivatives, a tiered screening approach is recommended. The following are detailed, self-validating protocols for primary in vitro assays.

Workflow for Initial Biological Screening

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compound and the positive control well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Test compounds.

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison of the activity of different derivatives.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 1a | -H | 64 | 128 | >128 |

| 1b | -CH3 | 32 | 64 | 128 |

| 1c | -Cl | 16 | 32 | 64 |

| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |

| Fluconazole | (Control) | N/A | N/A | 8 |

Table 2: Hypothetical Anticancer Cytotoxicity of this compound Derivatives

| Compound | R-group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| 2a | -H | 55.2 | 78.1 |

| 2b | -OCH3 | 23.7 | 45.3 |

| 2c | -CF3 | 12.5 | 19.8 |

| Doxorubicin | (Control) | 0.8 | 1.2 |

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the this compound core will be crucial for optimizing biological activity. Key areas for derivatization include:

-

Substitution at the 3-hydroxyl group: Etherification or esterification can modulate polarity and cell permeability.

-

Modification of the 6-methyl group: Replacement with other alkyl or aryl groups can explore steric and electronic effects.

-

Substitution at other positions on the pyridine ring: Introduction of additional functional groups can fine-tune the compound's properties.

A logical progression from initial screening is to perform more in-depth mechanistic studies for the most promising "hit" compounds.

Caption: A workflow for advancing a primary hit to a lead candidate through mechanistic and optimization studies.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of related pyridine derivatives and employing systematic and robust screening protocols, researchers can efficiently evaluate the potential of this compound class. This guide provides a foundational framework and practical methodologies to initiate and advance drug discovery programs centered on these intriguing molecules. The path from a novel scaffold to a clinical candidate is challenging, but the potential rewards in addressing unmet medical needs are substantial.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

-

Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin. PubMed. Available at: [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay. EU Science Hub. Available at: [Link]

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

-

Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing. Available at: [Link]

-

Synthesis and Evaluation of Novel 1,3,4-Oxadiazole Derivatives of Marine Bromopyrrole Alkaloids as Antimicrobial Agent. PubMed. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. Available at: [Link]

-

Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing. Available at: [Link]

-

Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC. Available at: [Link]

-

Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1256811-26-3 | GAC81126 [biosynth.com]

- 3. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pyridinol Scaffold: A Versatile Architectural Element in Modern Research

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridinol Core

Substituted pyridinols, and their tautomeric pyridone forms, represent a class of heterocyclic compounds that have firmly established themselves as "privileged scaffolds" in the landscape of scientific research.[1][2] Their unique electronic properties, combined with a capacity for versatile substitution, make them foundational building blocks in medicinal chemistry, organometallic catalysis, and materials science.[3][4] The core structure, a six-membered aromatic ring containing a nitrogen atom and a hydroxyl group, possesses a delicate balance of features that researchers can expertly manipulate. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, while the hydroxyl group can serve as both a hydrogen bond donor and a proton source.[5][6] This duality, along with the ability to readily functionalize the pyridine ring at multiple positions, allows for the fine-tuning of steric, electronic, and physicochemical properties, making pyridinols indispensable tools for creating novel, high-performance molecules.[3][7] This guide provides an in-depth exploration of the key applications of substituted pyridinols, detailing not just the "what" but the critical "why" behind their utility, and offers practical, field-proven experimental methodologies.

Part 1: Medicinal Chemistry - Engineering Bioactivity

The pyridinol scaffold is a cornerstone of modern drug discovery, found in numerous FDA-approved therapeutics for a wide range of diseases.[6][8] Its success lies in its ability to mimic biological motifs, engage with enzyme active sites through specific hydrogen bonding patterns, and serve as a bioisosteric replacement for less stable or more toxic chemical groups.[1][2]

Kinase Inhibition: A Hinge-Binding Powerhouse

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Substituted pyridinols have emerged as exceptional kinase inhibitors, primarily due to their ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[5][9] This interaction anchors the inhibitor, allowing substituted side chains to occupy adjacent hydrophobic pockets, thereby conferring both potency and selectivity.[9][10]

A prime example is their application as p38 MAP kinase inhibitors for treating inflammatory conditions.[9][11] The N-substituted pyridinone core can effectively engage with the kinase hinge, and structure-activity relationship (SAR) studies have demonstrated how modifications to the substituents can dramatically improve oral activity and efficacy in both acute and chronic inflammation models.[9][11]

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of representative substituted pyridinol derivatives against various kinase targets, illustrating the impact of structural modifications on potency.

| Compound Class | Target Kinase | Key Substituent(s) | IC₅₀ (nM) | Reference(s) |

| N-Benzyl Pyridinone | p38α | Varied aromatic groups | 10 - 150 | [9][11] |

| Pyrazolo[1,5-a]pyridines | PI3Kα | Substituted pyrazole | 0.9 - 50 | [12] |

| Furo[3,2-b]pyridin-3-ol | CLK1/CLK4 | Fused furan ring | 10 - 15 | [9] |

| Imidazo[1,2-a]pyridines | DYRK1A/CLK1 | Fused imidazole ring | 700 - 2600 | [13] |

Broader Therapeutic Landscape

Beyond kinase inhibition, substituted pyridinols exhibit a vast spectrum of biological activities, including:

-

Anticancer Agents: They have been developed as cytotoxic agents targeting various cancer cell lines, sometimes through mechanisms like topoisomerase IIα inhibition.[6][14][15]

-

Antimicrobial and Antiviral Activity: The scaffold is present in antifungal drugs like Ciclopirox and anti-HIV drugs such as Doravirine.[6] Their ability to chelate metal ions or disrupt key enzymatic processes contributes to this activity.

-

Photodynamic Therapy (PDT): Certain pyridinium derivatives can act as photosensitizers.[16][17] When irradiated with light, they generate reactive oxygen species, such as singlet oxygen, which can selectively destroy cancer cells.[16][18] Conjugates of hydroxypyridinones with 5-aminolaevulinic acid (ALA) have been shown to enhance the production of the photosensitizer protoporphyrin IX, leading to increased phototoxicity in cancer cells.[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a substituted pyridinol derivative against a target protein kinase. The causality for this choice of assay is its high sensitivity and reliance on a luminescent signal, which minimizes interference from colored compounds and is directly proportional to the amount of ADP produced, a direct measure of kinase activity.

Materials:

-

Recombinant target kinase (e.g., p38α, CLK1)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution at a concentration near the Kₘ for the target kinase

-

Peptide substrate for the target kinase

-

Substituted pyridinol test compounds, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Plate Preparation: Add 2.5 µL of kinase buffer containing the recombinant kinase enzyme to each well of a 384-well plate.

-

Compound Addition: Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

-

Reaction Initiation: Initiate the kinase reaction by adding 2.0 µL of a solution containing both the peptide substrate and ATP.

-

Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption in control wells).

-

Reaction Termination & ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal.

-

Incubate for 30-60 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Self-Validation System:

-

Controls: Include positive controls (known inhibitors), negative controls (DMSO vehicle), and no-enzyme controls on every plate.

-

Z'-factor: Calculate the Z'-factor for each assay plate to ensure the assay quality is sufficient for high-throughput screening (a Z' > 0.5 is considered excellent).

Mandatory Visualization

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Part 2: Catalysis - Ligands for Precision Synthesis

In organometallic catalysis, the ligand bound to the metal center is not a passive spectator; it is an active controller of reactivity, selectivity, and catalyst stability. Substituted pyridinols, particularly in their deprotonated pyridinolate form, are versatile ligands for a range of transition metals like palladium, nickel, and iridium.[2][19][20]

Role in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis for forming carbon-carbon bonds.[8][21] The choice of ligand is critical for the efficiency of the catalytic cycle. Pyridine-based ligands modulate the electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle.[19][22]

The rationale for using pyridinol-type ligands stems from their tunable electronic and steric properties. Electron-donating substituents on the pyridine ring can increase the electron density at the metal center, which can facilitate the initial oxidative addition step.[2] Conversely, the specific geometry and denticity of the ligand can influence the stability of catalytic intermediates and prevent catalyst deactivation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Palladium/Pyridine Ligand System

This protocol outlines a general, self-validating procedure for the cross-coupling of an aryl halide with an arylboronic acid. The choice of a pyridine-based ligand is justified by its ability to stabilize the palladium catalyst and enhance its activity, particularly with challenging substrates.[11][12]

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Substituted Pyridine/Pyridinol Ligand

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium source (e.g., 2 mol %), and the pyridine ligand (e.g., 4-8 mol %).

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically 0.1-0.5 M.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation System:

-

Control Reaction: Run a parallel reaction without the pyridine ligand to confirm its catalytic effect.

-

Internal Standard: Use an internal standard during GC-MS monitoring to accurately quantify product formation and starting material consumption.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Materials Science - Building Functional Architectures

The rigid, planar structure and unique photophysical properties of the pyridinol scaffold make it an attractive component for advanced functional materials.[23] Its derivatives are being explored in organic light-emitting diodes (OLEDs), functional polymers, and luminescent sensors.[19][24][25]

Luminescent Materials and OLEDs

Pyridinol derivatives, especially when coordinated with metal ions like iridium(III) or platinum(II), can form highly luminescent complexes.[14][23] The electronic properties of the pyridinolate ligand play a crucial role in the photophysical characteristics of the resulting complex.[6][20] The ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) states, which is directly related to the emission color and efficiency of the material.[1]

The key causality here is the ability to tune the HOMO-LUMO gap. By adding electron-donating or electron-withdrawing substituents to the pyridinol ring, researchers can precisely control the emission wavelength, quantum yield, and excited-state lifetime of the complex.[26] This tunability is paramount for developing efficient emitters for OLEDs, where specific colors (e.g., deep blue, green, red) are required for full-color displays.[19][24] Pyridine-containing materials have been successfully used as hole-transporting materials and as emitters in OLEDs, demonstrating high efficiency and stability.[2][25]

Functional Polymers

Incorporating substituted pyridinols into polymer backbones can impart specific functionalities.[27][28][29] For example, pyridine-containing polyimides exhibit excellent thermal stability and solubility in organic solvents, properties that are crucial for high-performance plastics and coatings.[28] The nitrogen atom in the pyridine ring can also be quaternized to create cationic polymers (ionenes), which are under investigation for applications such as anion exchange membranes in fuel cells.[17] The position of the nitrogen atom within the polymer structure has been shown to influence the secondary structure and morphology of polymer micelles, highlighting the level of control these scaffolds offer.[27] The rationale for their use is that the rigid, aromatic nature of the pyridine unit enhances the thermal and mechanical properties of the polymer, while the nitrogen atom provides a site for further chemical modification or for specific interactions like hydrogen bonding.

Protocol 3: Synthesis of a 3-Hydroxypyridin-2(1H)-one Derivative

This protocol describes a foundational synthesis for a substituted pyridinol, which can then be used as a building block for more complex materials or as a ligand. The method is based on the cyclization of readily available starting materials.

Materials:

-

Ethyl cyanoacetate

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

A base (e.g., piperidine or triethylamine)

-

Ethanol or other suitable solvent

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol. Add a catalytic amount of piperidine (e.g., 0.1 equiv). Stir the mixture at room temperature. The reaction is often exothermic. Continue stirring for 1-2 hours until TLC analysis indicates the consumption of the starting materials. The product is an ylidenemalononitrile.

-

Michael Addition and Cyclization: To the same reaction mixture, add ethyl cyanoacetate (1.0 equiv) and an additional amount of base (e.g., 1.0 equiv of piperidine).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the 2-pyridone product by TLC.

-

Hydrolysis and Acidification: Cool the reaction mixture. Add a solution of sodium hydroxide and continue to heat at reflux for another 2-3 hours to hydrolyze the ester and nitrile groups.

-

Isolation: Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The desired 3-hydroxypyridin-2-one derivative will often precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Self-Validation System:

-

Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

-

Melting Point: Determine the melting point of the purified product and compare it to literature values, if available, as a measure of purity.

Conclusion and Future Outlook

Substituted pyridinols are far more than simple heterocyclic compounds; they are enabling tools that provide researchers with a remarkable degree of control over molecular function. From the precise targeting of enzyme active sites in drug discovery to the fine-tuning of photophysical properties in advanced materials, the pyridinol scaffold continues to demonstrate its versatility and power. The future of pyridinol research will likely focus on expanding their applications in asymmetric catalysis, developing more sophisticated stimuli-responsive polymers, and designing next-generation photosensitizers and OLED emitters with even greater efficiency and stability. As synthetic methodologies become more advanced, the ability to create increasingly complex and tailored pyridinol derivatives will undoubtedly unlock new and exciting avenues of scientific exploration.

References

- Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5851-5856.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

- Czapik, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13483–13496.

- Selness, S. R., et al. (2010). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 20(20), 6173-6178.

- Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848733.

- Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848733.

- Mensa-Bonsu, G., et al. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Dalton Transactions, 52(48), 17619-17636.

- Ningbo Innopharmchem Co., Ltd. (n.d.).

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

- Gaggioli, C. A., et al. (2021). Rational Design of Mono- and Bi-Nuclear Cyclometalated Ir(III) Complexes Containing Di-Pyridylamine Motifs: Synthesis, Structure, and Luminescent Properties. Molecules, 26(23), 7179.

- Ali, E. M., et al. (2021). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 20(2), 268-280.

- Hanif, M., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 693.

- Hilf, J. A., et al. (2016). Route to highly substituted pyridines. The Journal of Organic Chemistry, 81(21), 10376–10382.

- A kind of synthesis technique of 3-hydroxyl-2-nitropyridine. CN105272908A.

- Serrano-Pérez, J. J., et al. (2014). Investigating the Impact of Packing and Environmental Factors on the Luminescence of Pt(N^N^N) Chromophores. Inorganic Chemistry, 53(1), 358-369.

- Preparation method of 3-hydroxy-2-nitropyridine. CN103992267A.

- Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 604-609.

- Fudickar, W., et al. (2022). Substituent Effect in Pyridinium Alkynylanthracenes on their Performance as Photosensitizers for Photodynamic Therapy. Photochemistry and Photobiology, 98(1), 272-274.

- Serevičius, T., et al. (2020). Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. ACS Omega, 5(3), 1535-1546.

- Huntosova, V., et al. (2018). Hydroxypyridinone and 5-Aminolaevulinic Acid Conjugates for Photodynamic Therapy. Journal of Medicinal Chemistry, 61(21), 9579-9593.

- Fudickar, W., et al. (2022). Pyridinium Alkynylanthracenes as Sensitizers for Photodynamic Therapy. Photochemistry and Photobiology, 98(1), 193-201.

- Millard, M., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 87(10), 6549-6560.

- Guesmi, L., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 73(29), 4153-4161.

- ChemTalk. (2023).

- Sahoo, S. K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.

- Wikipedia. (n.d.). Cross-coupling reaction.

- Hilf, J. A., et al. (2016). Route to highly substituted pyridines. The Journal of Organic Chemistry, 81(21), 10376–10382.